molecular formula C8H4ClF3O2 B115455 4-Chloro-2-(trifluoromethyl)benzoic acid CAS No. 142994-09-0

4-Chloro-2-(trifluoromethyl)benzoic acid

Cat. No. B115455
CAS RN: 142994-09-0
M. Wt: 224.56 g/mol
InChI Key: RKZXXMAQKMOZLK-UHFFFAOYSA-N
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Description

“4-Chloro-2-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H4ClF3O2 . It is a solid substance at 20 degrees Celsius .


Synthesis Analysis

The synthesis of “4-Chloro-2-(trifluoromethyl)benzoic acid” involves the use of meta-chlorobenzotrifluoride as a raw material. The process includes selectivity deprotonations with 2,2,6,6 tetramethyl piperidine magnesium chlorides or 2,2,6,6 tetramethyl piperidine lithium, followed by passing through carbon dioxide to generate 2 chlorine 4 (Trifluoromethyl)benzoic acid .


Molecular Structure Analysis

The molecular weight of “4-Chloro-2-(trifluoromethyl)benzoic acid” is 224.56 . It has a CAS RN of 142994-09-0, a Reaxys Registry Number of 13246846, and an MDL Number of MFCD03094162 .


Physical And Chemical Properties Analysis

“4-Chloro-2-(trifluoromethyl)benzoic acid” is a white to light yellow powder or crystal . The melting point ranges from 108.0 to 112.0 °C .

Scientific Research Applications

Antifungal Applications

4-Chloro-2-(trifluoromethyl)benzoic acid: has been utilized in the synthesis of salicylanilide esters, which are studied for their potential as antifungal agents. These compounds have been tested against various fungal strains, showing significant activity, particularly against moulds with minimum inhibitory concentrations (MIC) as low as 0.49 µmol/L . This suggests its potential use in developing new antifungal medications, especially for immunocompromised patients who are susceptible to opportunistic mycoses.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for creating bioactive molecules. For instance, it has been used to synthesize salicylanilide esters with antifungal properties. The modification of salicylanilide structures by esterification with 4-Chloro-2-(trifluoromethyl)benzoic acid can lead to compounds with varied biological activities, which is crucial for drug discovery and development processes .

Analytical Chemistry

4-Chloro-2-(trifluoromethyl)benzoic acid: is used as an internal standard in analytical procedures, such as gas chromatography-mass spectrometry (GC/MS) for the ultra-trace analysis of fluorinated aromatic carboxylic acids. Its stability and distinct chemical properties make it suitable for accurate quantification and analysis of complex mixtures .

Synthesis of Bioactive Small Molecules

This chemical is also involved in the synthesis of bioactive small molecules like NS3694, which is a ureido benzoic acid derivative. Such molecules are of interest due to their potential therapeutic applications and the role they play in understanding biological systems .

Ligand Binding Studies

The compound has been used in ligand binding studies to investigate the interactions between ligands and proteins. For example, it has been employed to study the binding of 2-pyridinone and amino acid derivatives with chaperones, which are proteins that assist in the folding of other proteins. This is important for understanding protein function and for the development of therapeutic agents .

Safety and Hazards

“4-Chloro-2-(trifluoromethyl)benzoic acid” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZXXMAQKMOZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378755
Record name 4-Chloro-2-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)benzoic acid

CAS RN

142994-09-0
Record name 4-Chloro-2-(trifluoromethyl)benzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(trifluoromethyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(trifluoromethyl)benzoic Acid
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Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-trifluoromethyliodobenzene (100 g) in ether was added to a suspension of magnesium (8 g) in ether at a such a rate as to maintain the mixture at reflux. The mixture was stirred at reflux for 1 hour and then cooled to 0° C. Carbon dioxide was then passed into the stirred mixture for 3 hours. Hydrochloric acid (2M) was added and the resulting layers separated. The organic layer was washed with water and then extracted into aqueous sodium carbonate solution and this aqueous extract was acidified to pH 1 and extracted with ether. The ether layer was washed with saturated sodium chloride solution, dried (anhydrous magnesium sulphate) and the solvent evaporated to give 4-chloro-2-trifluoromethylbenzoic acid (57.1 g) as a brown solid, m.p. 106.5°-108° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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